molecular formula C16H23NO3S B14788944 Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

Cat. No.: B14788944
M. Wt: 309.4 g/mol
InChI Key: PSYASUBQXTYWAC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a 2-methoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. This reaction yields tert-butyl 3-methoxypyrrolidine-1-carboxylate, which can then be further functionalized to introduce the 2-methoxyphenylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 2-formylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate is unique due to the presence of both a methoxyphenylsulfanyl group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3

InChI Key

PSYASUBQXTYWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC

Origin of Product

United States

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